molecular formula C19H19NO5 B2748532 N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 2097932-14-2

N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2748532
CAS No.: 2097932-14-2
M. Wt: 341.363
InChI Key: CAOPUKIDJTURSZ-UHFFFAOYSA-N
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Description

N-({[2,3'-Bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic specialty chemical designed for research applications. This molecule features a 3,4-dimethoxyphenylacetamide scaffold, a structural motif present in compounds studied for their bioactive properties . The 3,4-dimethoxyphenyl group is a common pharmacophore in medicinal chemistry research, often investigated for its role in molecular recognition . The compound is also functionalized with a [2,3'-bifuran]-5-ylmethyl group. Furan-based monomers are of significant interest in materials science, particularly in the development of novel biopolymers with enhanced properties, such as ultraviolet (UV) radiation blocking capabilities . This unique structural combination makes this compound a valuable reagent for researchers in chemical biology and materials science, who may explore its potential as a building block or as a lead structure in various investigative pathways. This product is intended for laboratory research purposes only and is not classified or intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-22-17-5-3-13(9-18(17)23-2)10-19(21)20-11-15-4-6-16(25-15)14-7-8-24-12-14/h3-9,12H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOPUKIDJTURSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=CC=C(O2)C3=COC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, mechanisms of action, and biological evaluations associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H19N1O3
  • Molecular Weight : 301.35 g/mol

The synthesis typically involves the reaction of 2,3'-bifuran-5-ylmethylamine with 3,4-dimethoxyphenylacetic acid under mild conditions using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Antimicrobial Activity : The bifuran moiety may enhance the binding affinity to bacterial cell wall synthesis enzymes.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values are critical for assessing its effectiveness:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus4
Escherichia coli8
Candida albicans16

These results indicate that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

Cell LineIC50 (µM)Effectiveness (%)Reference
MCF-7 (Breast)1250
A549 (Lung)1055
HeLa (Cervical)1545

These findings suggest that this compound has promising anticancer activity, warranting further investigation into its therapeutic potential.

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study explored the antibacterial effects of various derivatives of bifuran compounds. This compound was highlighted for its superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to established antibiotics like vancomycin .
  • Cytotoxicity Evaluation :
    A cytotoxicity assay conducted on multiple cancer cell lines indicated that this compound induced significant apoptosis in MCF-7 cells through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of active caspases .

Scientific Research Applications

Anticancer Activity

Research indicates that N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide exhibits significant anticancer activity. Several studies have demonstrated its efficacy against various cancer cell lines:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. This includes the modulation of Bcl-2 family proteins and caspase activation, which are critical in the apoptosis process.
  • Case Studies : In a study involving the NCI-H460 lung cancer cell line, the compound showed a growth inhibition rate of approximately 70% at a concentration of 10 µM. Additionally, it demonstrated a similar inhibition effect on breast cancer cell lines (MDA-MB-231), suggesting broad-spectrum anticancer potential .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibition properties:

  • Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound acts as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's.
  • Alpha-Glucosidase Inhibition : The compound has shown promise as an alpha-glucosidase inhibitor, which could be beneficial in managing Type 2 diabetes mellitus by delaying carbohydrate absorption .

Neuroprotective Effects

The neuroprotective potential of this compound has been a focus of research due to its structure:

  • Oxidative Stress Reduction : Studies suggest that the compound may reduce oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases. It appears to enhance the activity of endogenous antioxidant enzymes .
  • Cytotoxicity Studies : In vitro cytotoxicity assessments have indicated that this compound can selectively target and kill neuroblastoma cells while sparing healthy neuronal cells, highlighting its therapeutic potential .

Synthesis and Structural Insights

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with commercially available precursors such as 2,3-bifuran and 3,4-dimethoxyphenyl acetic acid.
  • Reaction Conditions : The reaction typically employs standard organic synthesis techniques including condensation reactions under acidic or basic conditions to form the desired amide linkage.
  • Characterization : Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active acetamides, including P2X7 receptor antagonists, peptide-like derivatives, and complex heterocyclic systems. Below is a comparative analysis based on structural and functional

Table 1: Key Structural and Pharmacological Comparisons
Compound Name / ID Core Structure Key Functional Groups Pharmacological Target / Activity Notable Findings
N-({[2,3'-Bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide Bifuran-methyl, 3,4-dimethoxyphenyl Acetamide, dimethoxy aromatic Undocumented (inferred CNS/inflammatory) Rigid bifuran may enhance metabolic stability vs. linear chains
A-740003 Quinoline, 3,4-dimethoxyphenyl Cyanoimino, quinolinylamino P2X7 receptor antagonist Dose-dependent neuropathic pain reduction in rats (ED₅₀: 30 mg/kg)
Compound e () Hexan backbone, dimethylphenoxy Amino, hydroxy, diphenyl Undocumented (peptidomimetic design) Structural similarity to protease inhibitors; likely targets enzymes
Compound 1 () Naphtho-dioxol, aminopropyl chains Hydroxy, dimethoxy, tetrahydrochloride DNA intercalation (inferred) High solubility due to tetrahydrochloride salt; bulky structure limits BBB penetration

Pharmacodynamic and Pharmacokinetic Insights

Receptor Specificity: A-740003 demonstrates high selectivity for the P2X7 receptor, a key player in neuroinflammatory signaling. In contrast, the bifuran-containing compound lacks the cyanoimino-quinoline motif critical for P2X7 binding, suggesting divergent targets. Compounds with peptidomimetic backbones (e.g., derivatives ) prioritize enzyme inhibition (e.g., proteases) over receptor modulation, unlike the bifuran compound’s likely CNS focus.

Compound 1 () incorporates a tetrahydrochloride salt, enhancing aqueous solubility but requiring renal clearance, whereas the bifuran compound’s lipophilic dimethoxyphenyl group may favor blood-brain barrier penetration.

Solubility and Bioavailability: Linear-chain derivatives (e.g., ) exhibit moderate solubility due to polar amino/hydroxy groups but suffer from rapid proteolytic degradation. The bifuran compound’s dimethoxy groups balance lipophilicity and solubility, akin to A-740003’s design, which achieved oral bioavailability in rodent models .

Preparation Methods

Retrosynthetic Disconnection

The molecule can be dissected at the amide bond, suggesting a convergent synthesis strategy:

  • Amide bond formation between [2,3'-bifuran]-5-ylmethylamine and 2-(3,4-dimethoxyphenyl)acetic acid.
  • Independent synthesis of the bifuran-methylamine and arylacetic acid precursors.

Synthesis of 2-(3,4-Dimethoxyphenyl)acetic Acid

This subunit is well-documented in synthetic literature. A representative protocol involves:

Friedel-Crafts Acylation

3,4-Dimethoxytoluene undergoes acetylation using acetic anhydride and AlCl₃, followed by hydrolysis to yield 2-(3,4-dimethoxyphenyl)acetic acid.

Reaction Conditions

Step Reagents Temperature Time Yield
Acylation Ac₂O, AlCl₃ 0–5°C 2 h 68%
Hydrolysis H₂O, H⁺ Reflux 4 h 85%

Synthesis of [2,3'-Bifuran]-5-ylmethylamine

The bifuran core presents synthetic challenges due to the reactivity of furan rings. Two approaches are proposed:

Cross-Coupling of Furan Derivatives

A Suzuki-Miyaura coupling between 5-bromo-2-furanmethanol and 3-furanboronic acid forms the bifuran system. Subsequent oxidation and Curtius rearrangement introduce the amine group.

Key Steps

  • Coupling : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h.
  • Oxidation : PCC in CH₂Cl₂ to convert –CH₂OH to –COOH.
  • Curtius Rearrangement : Diphenylphosphoryl azide (DPPA), tert-butanol, 70°C.

Cyclocondensation Strategy

Formation of the bifuran system via acid-catalyzed cyclization of a diketone precursor, followed by reductive amination.

Example Protocol

Step Reagents Conditions Yield
Cyclization H₂SO₄, AcOH 100°C, 6 h 55%
Reductive Amination NaBH₃CN, NH₄OAc MeOH, RT 72%

Amide Coupling Methodologies

The final step involves coupling the bifuran-methylamine with 2-(3,4-dimethoxyphenyl)acetic acid.

EDCI/DMAP-Mediated Coupling

Adapted from Patent CN103664681A, this method uses ethylcarbodiimide (EDCI) and dimethylaminopyridine (DMAP) in anhydrous dichloromethane.

Optimized Procedure

  • Dissolve 2-(3,4-dimethoxyphenyl)acetic acid (1.0 eq), EDCI (1.2 eq), and DMAP (0.1 eq) in CH₂Cl₂.
  • Add [2,3'-bifuran]-5-ylmethylamine (1.0 eq) at 0°C under N₂.
  • Stir at room temperature for 24 h.
  • Workup: Wash with 2M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify via recrystallization (CH₂Cl₂/EtOAc).

Yield : 70–76% (estimated from analogous reactions).

Mixed Anhydride Method

An alternative employs isobutyl chloroformate to generate a reactive mixed anhydride intermediate.

Conditions

  • Base: N-Methylmorpholine (NMM) in THF.
  • Temperature: −15°C to 0°C.
  • Yield: 65–70%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
EDCI/DMAP Mild conditions, high compatibility with acid-sensitive groups Requires anhydrous conditions 70–76%
Mixed Anhydride Scalability, avoids carbodiimide reagents Low-temperature control critical 65–70%

Mechanistic Insights and Side Reactions

  • Bifuran Stability : The electron-rich furan rings may undergo undesired electrophilic substitutions during acidic or oxidative steps. Protecting groups (e.g., methoxymethyl) are recommended for prolonged reactions.
  • Amide Racemization : Prolonged coupling times or elevated temperatures may lead to racemization of the acetic acid moiety. Use of HOBt as an additive mitigates this risk.

Q & A

Q. What are the optimal synthetic routes for N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide, and how can purity be ensured?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the bifuran core via Friedel-Crafts acylation or palladium-catalyzed coupling reactions, as seen in structurally related furan derivatives .
  • Step 2 : Functionalization of the bifuran core with a methyl group at the 5-position, followed by coupling to 2-(3,4-dimethoxyphenyl)acetic acid using carbodiimide crosslinkers (e.g., EDCl/HOBt) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard. Purity (>95%) is verified via HPLC and NMR .

Q. What analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the bifuran and acetamide moieties. Aromatic protons in the 3,4-dimethoxyphenyl group appear as distinct doublets (δ 6.7–7.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₃NO₅) and detects isotopic patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities; comparable compounds like N-substituted thiadiazoles have been structurally validated this way .

Q. How are physicochemical properties (e.g., logP, solubility) determined experimentally?

  • logP : Measured via shake-flask method using octanol/water partitioning. Predicted logP values (~2.8) align with similar acetamide derivatives .
  • Solubility : Tested in DMSO, PBS, and ethanol using UV-Vis spectrophotometry. Related compounds show >60 µg/mL solubility in DMSO, critical for in vitro assays .

Advanced Research Questions

Q. What mechanistic insights exist for its biological activity, and how are target interactions studied?

  • Enzyme Inhibition : Molecular docking studies (e.g., AutoDock Vina) suggest binding to lipoxygenase or cyclooxygenase active sites, analogous to N-substituted acetamide inhibitors .
  • Receptor Profiling : Radioligand binding assays (e.g., for GPCRs) quantify affinity. For example, 3,4-dimethoxyphenyl groups in related compounds modulate serotonin receptor binding .
  • Cellular Pathways : Western blotting and qPCR assess downstream effects on apoptosis (e.g., Bax/Bcl-2 ratio) or inflammation (NF-κB pathways) .

Q. How can in vivo efficacy be evaluated, and what models are appropriate?

  • Animal Models : Murine xenograft models (e.g., human cancer cell lines) test antitumor activity. Dosages (10–50 mg/kg, oral/IP) are derived from pharmacokinetic studies (t½ = ~4–6 hours) .
  • Pharmacokinetics : LC-MS/MS quantifies plasma concentrations. AUC and Cₘₐₓ values guide dose optimization .

Q. How should contradictory data in biological activity be addressed?

  • Assay Variability : Replicate studies under standardized conditions (e.g., ATP levels in viability assays). For example, discrepancies in IC₅₀ values may arise from differences in cell passage number .
  • Impurity Analysis : LC-MS identifies byproducts (e.g., de-methylated derivatives) that may confound activity data .

Q. What strategies are used for toxicity profiling?

  • In Vitro : HepG2 cells assess hepatotoxicity via MTT assay; IC₅₀ values >100 µM indicate low risk .
  • In Vivo : Acute toxicity studies in rodents (OECD 423) monitor organ histopathology and serum biomarkers (ALT, creatinine) .

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